molecular formula C7H11N3O2S B1459238 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione CAS No. 1375244-33-9

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione

Cat. No.: B1459238
CAS No.: 1375244-33-9
M. Wt: 201.25 g/mol
InChI Key: IFBMSKYVMKWOBE-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione: is a heterocyclic compound that features a unique structure combining pyrazole and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a pyrazole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione can be compared with other similar compounds, such as:

    1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the thiazine ring.

    1,3-dimethyl-1H-pyrazolo[3,4-b]thiazole: Contains a thiazole ring instead of a thiazine ring.

    1,3-dimethyl-1H-pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring instead of a thiazine ring.

The uniqueness of this compound lies in its combined pyrazole and thiazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine 7,7-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-5-6-7(10(2)9-5)13(11,12)4-3-8-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBMSKYVMKWOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCCS2(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 4
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 5
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione
Reactant of Route 6
1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione

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